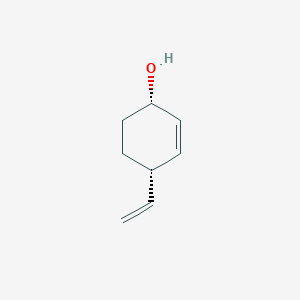
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine is a chemical compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyrimidines are six-membered nitrogen-containing heterocycles that are key components in many biological molecules, including nucleotides. The combination of these two functional groups in a single molecule makes this compound an interesting compound for various chemical and biological applications.
Preparation Methods
The synthesis of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an aziridine derivative. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with an aziridine. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and purity, and the process may be automated to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitutions, and solvents like dichloromethane (DCM) or acetonitrile (MeCN) for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and aziridine derivatives.
Scientific Research Applications
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules. The aziridine ring is highly reactive and can alkylate nucleophilic sites in DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death or inhibition of cell growth. The molecular targets and pathways involved in these effects include DNA replication and repair enzymes, as well as various signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine include other aziridine-containing pyrimidines and aziridine derivatives. Some examples are:
4-(Aziridin-1-yl)butanoic acid: This compound also contains an aziridine ring but has a different functional group attached to the pyrimidine ring.
Aziridin-1-yl oxime-based vorinostat analogs: These compounds have been studied for their anticancer properties and share the aziridine moiety with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89853-85-0 |
|---|---|
Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)7-4-6(8-5-9-7)10-2-3-10/h4-5H,2-3H2,1H3 |
InChI Key |
SZANGGDHXWHDME-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
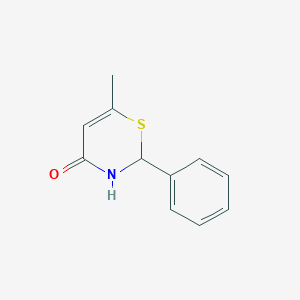
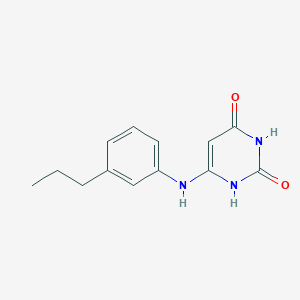
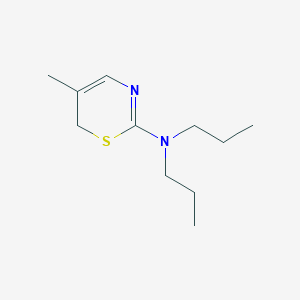
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
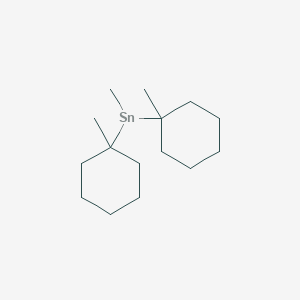
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
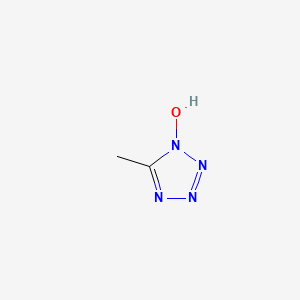
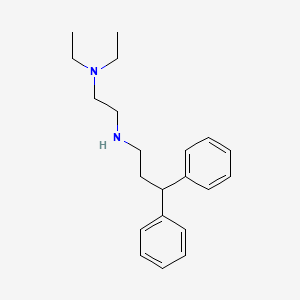
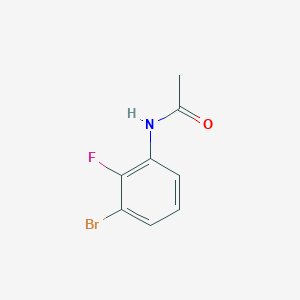
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
